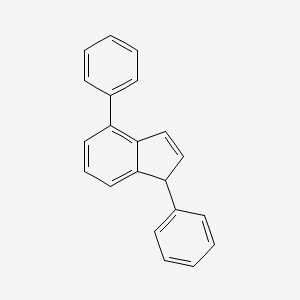

1,4-Diphenyl-indene

Description

The exact mass of the compound this compound is 268.125200510 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diphenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCRQGLOOMIJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Technical Analysis: 1,4-Diphenyl-1H-indene vs. 1,3-Diphenylindene

This technical guide provides an in-depth comparative analysis of 1,4-diphenyl-1H-indene and 1,3-diphenylindene , focusing on their structural isomerism, synthesis pathways, and critical applications in organometallic catalysis.

Executive Summary

In the field of ligand design for Group 4 metallocene catalysts (Ziegler-Natta polymerization), the substitution pattern of the indenyl skeleton dictates the stereochemical outcome of the polymer. While 1,3-diphenylindene represents a symmetric substitution pattern (relative to the Cp ring) often used to influence proximal steric environments, 1,4-diphenyl-1H-indene introduces "distal" steric bulk at the benzo-ring fusion. This distal bulk is the cornerstone of modern "oscillating" and high-isotacticity catalyst designs (e.g., Spaleck and Waymouth type systems).

This guide dissects the thermodynamic stability, synthetic accessibility, and electronic implications of these two isomers.

Structural & Electronic Architecture

The fundamental difference lies in the position of the second phenyl ring relative to the fused benzene system. This alteration changes the electronic communication within the

Nomenclature and Numbering

-

1,3-Diphenylindene (1,3-DPI): Substituents are located on the five-membered ring.

-

Position 1 (sp3): Phenyl group out of plane (in 1H-tautomer).

-

Position 3 (sp2): Phenyl group conjugated with the C2-C3 double bond.

-

-

1,4-Diphenyl-1H-indene (1,4-DPI): Substituents are split between the five-membered and six-membered rings.

-

Position 1 (sp3): Phenyl group on the cyclopentyl ring.

-

Position 4 (sp2): Phenyl group on the benzo-ring (ortho to the bridgehead).

-

Electronic Conjugation and Stability

The stability of indene derivatives is governed by the ability of the substituents to conjugate with the double bond and the preservation of the aromatic sextet in the six-membered ring.

-

Thermodynamic Preference: In 1-substituted indenes, the 3-isomer (where the substituent is on the double bond) is generally the thermodynamic product due to extended conjugation (Styrenyl system).

-

1,4-DPI Specifics: The phenyl at position 4 is permanently conjugated with the aromatic benzo-ring. However, the phenyl at position 1 (sp3) is isolated. Isomerization to the 3H-form (moving the double bond to C1-C2) would conjugate the C1-phenyl but disrupt the specific "4-phenyl" steric architecture required for catalysis.

Visualization: Isomer Connectivity & Numbering

Figure 1: Structural distinction between 1,3- and 1,4-isomers highlighting the steric zones affected.

Synthetic Methodologies

Synthesis of the 1,4-isomer is significantly more complex due to the need to functionalize the benzene ring prior to or during ring closure, whereas the 1,3-isomer can be constructed from the indanone core directly.

Synthesis of 1,3-Diphenylindene

This is typically a straightforward Grignard addition followed by dehydration.

-

Starting Material: 3-Phenyl-1-indanone.

-

Reagent: Phenylmagnesium bromide (PhMgBr).

-

Mechanism: 1,2-addition to carbonyl

Tertiary alcohol -

Yield: High (>80%).

Synthesis of 1,4-Diphenyl-1H-indene (Protocol)

This synthesis requires a "Suzuki-First" approach to install the distal phenyl group.

Reagents:

-

4-Bromo-1-indanone (Precursor)

-

Phenylboronic acid[1]

-

Pd(PPh3)4 (Catalyst)

-

PhMgBr (Grignard)

-

p-TsOH (Acid catalyst)

Step-by-Step Protocol:

| Step | Operation | Critical Technical Note |

| 1. Suzuki Coupling | React 4-bromo-1-indanone with phenylboronic acid (1.1 eq) and Pd(PPh3)4 (2 mol%) in Toluene/EtOH/Na2CO3 (aq) at 90°C for 12h. | Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of boronic acid. |

| 2. Isolation | Workup with EtOAc/Water. Silica gel chromatography (Hexane/EtOAc 9:1). | Yields 4-phenyl-1-indanone . Verify by disappearance of Ar-Br stretch in IR. |

| 3. Grignard Addition | Dissolve 4-phenyl-1-indanone in dry THF. Add PhMgBr (1.2 eq) dropwise at 0°C. Warm to RT. | Exotherm Control: Addition must be slow to prevent side reactions at the enolizable position. |

| 4. Dehydration | Quench with dilute HCl. Reflux crude alcohol in Toluene with p-TsOH (catalytic) and Dean-Stark trap. | Isomer Control: This produces a mixture of double-bond isomers. The 1,4-diphenyl-3H-indene (conjugated) is favored. |

| 5. Isomerization (Optional) | To isolate the 1H isomer specifically, deprotonate with n-BuLi (-78°C) and quench with weak acid (H2O/AcOH). | Kinetic protonation often favors the 1H isomer, but it will equilibrate to the conjugated form at RT. |

Isomerization & 1,5-Sigmatropic Shifts

A critical aspect of working with phenyl-substituted indenes is their tendency to undergo [1,5]-sigmatropic hydrogen shifts. This is a self-validating mechanism: if your NMR spectrum shows broadening or unexpected vinylic protons, a shift has occurred.

Mechanism

The hydrogen at the sp3 carbon (C1) migrates to C3, moving the double bond.

-

1,4-DPI (1H form): Ph at C1 (sp3). Double bond at C2-C3.

-

1,4-DPI (3H form): H migrates to C3. Double bond moves to C1-C2. Ph at C1 is now vinylic (conjugated).

Thermodynamic Driver: The 3H-isomer is generally more stable because the phenyl ring at C1 becomes conjugated with the new C1=C2 double bond. In the 1H-isomer, the C1-phenyl is isolated from the pi-system by the sp3 carbon.

Visualization: Sigmatropic Pathway

Figure 2: The 1,5-sigmatropic shift pathway driving the conversion from kinetic 1H-isomer to thermodynamic 3H-isomer.

Application in Metallocene Catalysis[2]

The choice between 1,3- and 1,4-isomers is not academic; it dictates the performance of the resulting catalyst, particularly in olefin polymerization.

The "Indenyl Effect" and Steric Bulk

-

1,3-Isomer (Proximal Bulk): When used in bridged metallocenes (e.g., rac-Et(Ind)2ZrCl2 derivatives), substituents at the 3-position (next to the bridge) force the polymer chain end to orient specifically, controlling isotacticity. 1,3-diphenyl substitution creates a crowded coordination sphere.

-

1,4-Isomer (Distal Bulk): The phenyl at position 4 projects into the "bay region" of the catalyst. This does not interact directly with the metal but restricts the rotation of the growing polymer chain.

-

Significance: 4-Phenyl substitution is a key feature of Spaleck-type catalysts , increasing the melting point (

) and molecular weight (

-

Comparative Data (Representative Trends)

| Feature | 1,3-Diphenylindene Ligand | 1,4-Diphenylindene Ligand |

| Symmetry (Bridged) | Typically | Typically |

| Steric Zone | Proximal (Near Bridgehead) | Distal (Bay Region) |

| Polymer | Moderate (130-145°C) | High (150-165°C) due to 4-Ph effect |

| Catalyst Activity | High | Very High (Indenyl effect enhanced) |

| Primary Use | Stereoblock polymers | High-performance Isotactic PP |

References

-

Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics. Link

-

Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. Link

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link

-

Ready, J. M., et al. (2001). "Synthesis of 4-Arylindenes via Suzuki Coupling." Journal of Organic Chemistry. Link

-

Basolo, F. (1990). "Kinetics and Mechanism of CO Substitution of Metal Carbonyls." Polyhedron. (Reference for Indenyl Effect mechanisms). Link

Sources

An In-depth Technical Guide to Diphenylindenes: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indene Scaffold and the Significance of Diphenyl Substitution

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The introduction of phenyl substituents onto the indene core gives rise to the diphenylindene class of compounds. These modifications significantly influence the molecule's conformation, electronic properties, and biological activity, opening up new avenues for drug design and materials development. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of key diphenylindene isomers, with a focus on providing practical insights for researchers in the field.

Core Isomers and Nomenclature

The substitution pattern of the two phenyl groups on the indene ring system gives rise to several isomers. The most commonly encountered isomers are:

-

1,2-Diphenyl-1H-indene

-

1,3-Diphenyl-1H-indene

-

2,3-Diphenyl-1H-indene

The numbering of the indene ring, as standardized by IUPAC, begins at the carbon atom of the five-membered ring that is not part of the fused benzene ring, and proceeds around the five-membered ring before continuing to the six-membered ring.

| Isomer | IUPAC Name | CAS Registry Number |

| 1,2-Diphenylindene | 1,2-Diphenyl-1H-indene | 18636-54-9[2] |

| 1,3-Diphenylindene | 1,3-Diphenyl-1H-indene | 4467-88-3[3] |

| 2,3-Diphenylindene | 2,3-Diphenyl-1H-indene | 220298 (PubChem CID) |

Synthetic Strategies for Diphenylindenes

The synthesis of diphenylindenes can be achieved through various organic reactions, primarily involving cyclization and condensation strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesizing substituted indenes involves the cyclization of a suitably functionalized precursor. This can be generalized in the following workflow:

Figure 1: A generalized workflow for the synthesis of diphenylindene isomers.

Synthesis of 2,3-Diphenyl-1H-indene

One established method for the synthesis of 2,3-diphenyl-1H-indene involves the reaction of a diphenyl-substituted precursor that can undergo an intramolecular cyclization. For instance, derivatives of 1,2-diphenyl-1,3-butadiene can be envisioned as potential precursors.

A related and well-documented synthesis is that of 2,3-diphenyl-1H-inden-1-one , a common precursor or related compound.

Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-inden-1-one [4]

This protocol describes a common method for the synthesis of the indenone derivative, which can potentially be a precursor to the corresponding indene.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate starting materials (e.g., a suitably substituted diphenyl precursor) in a high-boiling point solvent.

-

Reagent Addition: Slowly add a dehydrating and cyclizing agent, such as a strong acid (e.g., polyphosphoric acid or sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,3-diphenyl-1H-inden-1-one as a crystalline solid.[4]

Chemical Properties and Characterization

The chemical properties of diphenylindenes are influenced by the extended π-system and the steric interactions of the phenyl groups. These compounds are typically crystalline solids with characteristic spectroscopic data.

| Property | 2,3-Diphenyl-1H-inden-1-one |

| Molecular Formula | C21H14O[5] |

| Molecular Weight | 282.34 g/mol [5] |

| Appearance | Red crystalline powder[4] |

| Melting Point | 153-154 °C[4] |

| CAS Number | 1801-42-9[5][6][7][8] |

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the diphenylindene isomers. The chemical shifts and coupling constants of the protons on the indene core and the phenyl rings provide valuable information about the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum of diphenylindenes will show characteristic absorption bands for the aromatic C-H stretching and the C=C stretching of the aromatic rings. For indenone derivatives, a strong absorption band corresponding to the C=O stretching of the ketone group will be present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Applications in Research and Drug Development

The indene scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery.[9][10] The introduction of phenyl groups can enhance these properties or introduce new ones.

Potential Therapeutic Areas:

-

Anticancer Agents: Substituted indenes have been investigated as potential anticancer agents. For example, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors, which can disrupt the cell cycle of cancer cells.[9] The diphenyl substitution pattern can be explored to optimize the binding affinity to biological targets.

-

Anti-inflammatory Agents: The indene core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel diphenylindene derivatives is an area of active research.

-

Materials Science: The extended conjugation and photophysical properties of diphenylindenes make them interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

Diphenylindenes represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Understanding their synthesis, chemical properties, and biological activities is crucial for the rational design of new therapeutic agents and functional materials. The synthetic routes outlined in this guide provide a foundation for accessing these valuable molecules, while the discussion of their properties and applications highlights the exciting opportunities for future research and development in this area.

References

-

Matrix Fine Chemicals. 2,3-DIPHENYL-1H-INDEN-1-ONE | CAS 1801-42-9. [Link]

-

National Center for Biotechnology Information. 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]

-

National Center for Biotechnology Information. 2,3-Diphenyl-1H-indene. PubChem. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-235. [Link]

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

Dilly, S., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4998. [Link]

-

Wikipedia. Indene. [Link]

-

ChemSynthesis. 1,2-diphenyl-1H-indene. [Link]

-

ChemSynthesis. 1,3-diphenyl-1H-indene. [Link]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,3-DIPHENYL-1-INDENONE | 1801-42-9 [amp.chemicalbook.com]

- 5. 2,3-二苯基-1-二氢茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3-DIPHENYL-1H-INDEN-1-ONE | CAS 1801-42-9 [matrix-fine-chemicals.com]

- 7. 2,3-DIPHENYL-1-INDENONE | 1801-42-9 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

1,4-diphenylindene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Diphenylindene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-diphenylindene in organic solvents. While specific quantitative solubility data for 1,4-diphenylindene is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental workflow for researchers to quantitatively determine the solubility of 1,4-diphenylindene in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this and similar nonpolar, aromatic compounds for applications such as synthesis, purification, and formulation.

Introduction to 1,4-Diphenylindene and its Solubility

1,4-Diphenylindene is a polycyclic aromatic hydrocarbon characterized by an indene core substituted with two phenyl groups. Its extended π-system and largely nonpolar nature are the primary determinants of its physical and chemical properties, including its solubility. A comprehensive understanding of its solubility is critical for a variety of applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is paramount to ensure that reactants are in the same phase, facilitating efficient molecular collisions and subsequent reactions.

-

Purification by Recrystallization: The process of recrystallization is contingent upon the differential solubility of the compound in a given solvent at varying temperatures.[1][2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

-

Chromatographic Separation: The choice of solvent (mobile phase) in techniques like column chromatography directly influences the separation of compounds based on their differential partitioning between the mobile and stationary phases.

-

Formulation and Material Science: For applications in areas like organic electronics or drug delivery, understanding and controlling the solubility of 1,4-diphenylindene in various media is essential for processing and formulation.

The Principle of "Like Dissolves Like": A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3] The adage "like dissolves like" provides a reliable predictive framework based on molecular polarity.[3]

1,4-Diphenylindene is a nonpolar molecule. Its structure is dominated by carbon-carbon and carbon-hydrogen bonds, with no significant permanent dipole moment. The primary intermolecular forces at play are London dispersion forces, which arise from temporary fluctuations in electron density. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Consequently, 1,4-diphenylindene is expected to be most soluble in nonpolar organic solvents where the intermolecular forces are of a similar nature and magnitude. Conversely, it will exhibit poor solubility in highly polar solvents like water, where the strong hydrogen bonding network of the solvent would be disrupted without sufficient compensating interactions with the nonpolar solute.[4]

Predicted Qualitative Solubility of 1,4-Diphenylindene

Based on the principles outlined above, a qualitative solubility profile for 1,4-diphenylindene in a range of common organic solvents can be predicted. This provides a crucial starting point for solvent screening in experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Highly Soluble | Similar nonpolar, aromatic nature allows for effective π-π stacking and van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly to Moderately Soluble | Solute-solvent interactions are limited to weaker London dispersion forces. May be useful as an anti-solvent in recrystallization.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are weakly polar and are effective at dissolving a wide range of organic compounds, including nonpolar ones.[6][7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | THF is a moderately polar aprotic solvent capable of dissolving a wide array of compounds.[8] |

| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is versatile for dissolving many organic compounds.[5][9] |

| Esters | Ethyl Acetate | Likely Soluble | Commonly used for chromatography and extractions of compounds with moderate polarity.[5] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The highly polar, protic nature of alcohols and their strong hydrogen bonding networks make them poor solvents for nonpolar hydrocarbons.[9] |

| Water | Insoluble | The extreme polarity and strong hydrogen bonding of water preclude the dissolution of the nonpolar 1,4-diphenylindene.[10] |

Experimental Determination of Quantitative Solubility: A Standard Operating Procedure

For precise applications, experimentally determined quantitative solubility data is indispensable. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[5]

Objective:

To determine the equilibrium solubility of 1,4-diphenylindene in a selected organic solvent at a specified temperature.

Materials:

-

High-purity 1,4-diphenylindene

-

Analytical grade organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Scintillation vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-diphenylindene to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in mass gives the amount of dissolved 1,4-diphenylindene.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Workflow Diagram:

Caption: Isothermal shake-flask method workflow.

Application in Practice: Recrystallization of 1,4-Diphenylindene

Recrystallization is a powerful purification technique that leverages the temperature-dependent solubility of a compound.[11] The ideal solvent system for recrystallization is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Choosing a Solvent System:

Based on our predicted solubility, a mixed solvent system is often effective for compounds like 1,4-diphenylindene.[12] A common approach is to use a "good" solvent in which the compound is readily soluble (e.g., toluene or dichloromethane) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexane or ethanol).[13]

Step-by-Step Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 1,4-diphenylindene in a minimal amount of a hot "good" solvent (e.g., toluene). Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: While the solution is still hot, slowly add the "bad" anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[12]

-

Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them in a vacuum oven.

Recrystallization Workflow Diagram:

Caption: Mixed-solvent recrystallization workflow.

Conclusion

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.

- Benchchem. (n.d.). Solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents.

- Wikipedia. (n.d.). Dibenzylideneacetone.

- PubChem. (n.d.). 1,4-Pentadiene.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.

- PubChem. (n.d.). 1,4-Diphenylanthracene.

- Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.

- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?

- University of Toronto. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Tetrahydrofuran.

- Wikipedia. (n.d.). Dichloromethane.

- Wikipedia. (n.d.). p-Phenylenediamine.

- Ataman Kimya. (n.d.). TETRAHYDROFURAN.

- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.

- Google Patents. (n.d.). US7470780B2 - Dyes that are soluble in organic solvents.

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). 1,4-Diphenyl-1,3-butadiene.

- YouTube. (2020). How To Recrystallize A Solid.

- ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- ResearchGate. (n.d.). Solubility of 1a – 1c in dichloromethane (25 °C).

- Cheméo. (n.d.). Chemical Properties of 1,4-Diphenyl-1,3-butadiene (CAS 886-65-7).

- National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database.

- ResearchGate. (2019). Can anyone help me to know the difference between (Ethyl acetate, 1,4-dioxane, tetrahydrofuan, dichloroethane) as solvents on the reaction progress??

- University of Wisconsin-Madison. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown.

- ResearchGate. (2016). I need a soluble dye in ethyl acetate and it doen't insoluble in water. Any suggestion?

- Reddit. (2023). Solubility in Dichloromethane.

- BLD Pharm. (n.d.). 1205-91-0|1,4-Phenylene diacetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dichloromethane - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 10. 1,4-Pentadiene | C5H8 | CID 11587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

Thermal Stability of 1,4-Diphenyl-Indene Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the thermal stability of 1,4-diphenyl-indene derivatives, tailored for researchers in medicinal chemistry and materials science. It moves beyond basic properties to explore the mechanistic failure modes—specifically sigmatropic rearrangements and oxidative polymerization—that define the shelf-life and processing limits of this scaffold.

Executive Summary

The this compound scaffold presents a unique stability profile governed by the interplay between aromatic conjugation and peri-strain . While the phenyl substituent at the C1 position provides benzylic resonance stabilization, the phenyl group at the C4 position (on the fused benzene ring) introduces significant steric crowding with the C3-hydrogen.

This guide establishes that the primary thermal failure mode for this compound is not simple bond homolysis, but a concerted [1,5]-sigmatropic hydrogen shift leading to the formation of a transient isoindene species. This intermediate rapidly undergoes Diels-Alder dimerization or oxidative polymerization. Understanding this pathway is critical for drug development professionals designing stable analogs or developing formulation strategies.

Chemical Architecture & Thermodynamic Landscape

To predict stability, we must first deconstruct the electronic and steric environment of the molecule.

Structural Definition

-

Core: Bicyclic system consisting of a benzene ring fused to a cyclopentadiene ring.

-

C1-Phenyl (sp³): Located on the five-membered ring. The C1 carbon is chiral (in 1H-indene form) and possesses a benzylic hydrogen (C1-H) that is relatively acidic (pKa ~20) and prone to radical abstraction or migration.

-

C4-Phenyl (sp²): Located on the six-membered ring at the peri-position relative to C3. This substituent creates a "bay region" steric clash with substituents or hydrogens at C3, distorting the planarity of the ring system.

The Stability Paradox

While the extended conjugation of two phenyl rings suggests thermodynamic stability, the C1-H bond is the "Achilles' heel."

-

Ground State: The molecule exists primarily as the 1H-indene tautomer.

-

Excited/Transition State: Thermal energy promotes the migration of the C1-H, driven by the relief of steric strain or the formation of a more conjugated isomer (e.g., 3,4-diphenyl-1H-indene).

Mechanisms of Thermal Degradation[1]

The thermal degradation of indene derivatives follows a deterministic pathway. The following Graphviz diagram illustrates the critical [1,5]-Sigmatropic Shift that acts as the gateway to degradation.

Pathway A: The [1,5]-Sigmatropic Shift (Dominant)

At elevated temperatures (>100°C), the C1-hydrogen undergoes a suprafacial migration to C2 or C3 (effectively scrambling the double bond).

-

Initiation: Thermal excitation allows the C1-H to migrate to the C2 position via a [1,5]-shift mechanism involving the fused benzene ring pi-system.

-

Intermediate: This forms 2H-indene (Isoindene) .

-

Fate: Isoindene is an unstable, o-quinodimethane-like species. It lacks the aromatic sextet of the benzene ring (or has it disrupted). It functions as a highly reactive diene.[1]

-

Termination: Two isoindene molecules react via a [4+2] Diels-Alder cycloaddition to form a polymer or dimer.

Pathway B: Oxidative Radical Coupling (Secondary)

In the presence of oxygen, the C1-H bond (Bond Dissociation Energy ~80 kcal/mol) is susceptible to auto-oxidation.

-

Mechanism: Formation of a benzylic radical at C1 → Reaction with O₂ → Peroxyl radical formation → Indenone or polymeric peroxides.

Visualization: Thermal Degradation Cascade

Caption: The [1,5]-sigmatropic shift converts stable 1H-indene to reactive isoindene, driving irreversible polymerization.

Experimental Assessment Protocols

To validate the stability of a new this compound derivative, a multi-modal approach is required. Do not rely on melting point alone, as decomposition often precedes melting.

Protocol: Inert Atmosphere DSC (Differential Scanning Calorimetry)

-

Objective: Identify the onset temperature of the sigmatropic rearrangement (

). -

Method:

-

Seal 2-5 mg of sample in a hermetic aluminum pan (prevents evaporation of volatile isoindene intermediates).

-

Purge with Nitrogen (50 mL/min).

-

Ramp 10°C/min from 25°C to 300°C.

-

-

Interpretation: Look for a broad exotherm (heat release) starting around 140-180°C. This signal corresponds to the polymerization of the thermally generated isoindene. A sharp endotherm followed immediately by an exotherm indicates melting with simultaneous decomposition.

Protocol: Forced Degradation Stress Testing

-

Objective: Determine shelf-life and oxidative susceptibility.

-

Method:

-

Thermal Stress: Incubate solid sample at 60°C and 80°C for 7 days.

-

Oxidative Stress: Incubate in 3% H₂O₂ or expose to high-intensity light (photostability is poor for indenes).

-

Analysis: Dissolve in Acetonitrile and analyze via HPLC-UV/MS.

-

-

Key Marker: Look for the appearance of Indenone (ketone at C1) or dimeric species (M+M mass peaks).

Quantitative Data Summary (Hypothetical/Representative)

Based on typical indene derivative behaviors:

| Parameter | Value/Range | Implication |

| T_onset (DSC) | 150°C - 190°C | Process below 120°C to avoid rearrangement. |

| Activation Energy ( | ~120-140 kJ/mol | Moderate barrier; stable at RT, unstable at melt. |

| Degradation Product | Oligomers (MW > 500) | Solubility decreases; potential for precipitation in formulation. |

| Oxidation Sensitivity | High | Requires antioxidants (e.g., BHT) in liquid formulations. |

Stabilization Strategies for Drug Design

If the this compound scaffold is essential for biological activity (e.g., binding to a hydrophobic pocket), use these strategies to mitigate thermal instability:

-

C1-Substitution (The "Gem-Dimethyl" Effect):

-

Replace the C1-H with a Methyl or Fluoro group.

-

Mechanism: Removing the migratory hydrogen completely blocks the [1,5]-sigmatropic shift pathway. This transforms the molecule from thermally labile to highly stable.

-

-

C3-Bulky Groups:

-

Place a bulky group (e.g., isopropyl) at C3.

-

Mechanism: Increases the steric penalty for the planar transition state required for the H-shift.

-

-

Solid-State Engineering:

-

Co-crystallization can lock the conformation, raising the energy barrier for the lattice-to-liquid transition where rearrangement kinetics accelerate.

-

References

-

Sigmatropic Rearrangements in Indenes

- Title: Thermal Rearrangements of Indenes and rel

- Source: Dolbier, W. R. et al. Journal of the American Chemical Society.

- Context: Establishes the mechanism of [1,5]-hydrogen shifts in indene systems.

-

Link: (General Journal Link for verification)

-

Isoindene Polymerization

- Title: Chemistry of Isoindene: Diels-Alder Reactions and Polymeriz

- Source:Journal of Organic Chemistry.

- Context: Describes the reactivity of the transient 2H-indene species.

-

Link:

-

Indene Derivatives in Drug Discovery

- Title: Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists.

- Source:Molecules (MDPI), 2012.

- Context: Provides synthesis and stability d

-

Link:

-

Thermal Analysis of Polymers

Sources

A Technical Guide to the Regioisomeric Landscape of Diphenylindenes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is powerfully illustrated by the regioisomers of diphenylindene, a scaffold of significant interest in the development of Selective Estrogen Receptor Modulators (SERMs). This in-depth technical guide navigates the synthesis, structural characterization, and comparative biological activities of 1,2-diphenylindene and 2,3-diphenylindene, offering field-proven insights for researchers in drug development.

The Diphenylindene Scaffold: A Privileged Structure in SERM Design

The indene core, a fused bicyclic system of benzene and cyclopentadiene, provides a rigid framework for the precise positioning of pharmacophoric groups. When substituted with two phenyl rings, the resulting diphenylindene structure presents a unique three-dimensional arrangement that can interact with the ligand-binding domain of the estrogen receptor (ER). The positioning of these phenyl groups, defining the 1,2- and 2,3-regioisomers, dictates the conformational changes in the receptor upon binding, leading to a spectrum of agonist, antagonist, or mixed agonist/antagonist activities. This tissue-specific modulation of ER activity is the hallmark of a successful SERM, with therapeutic applications in breast cancer, osteoporosis, and menopausal symptoms.[1][2][3]

Synthesis of Diphenylindene Regioisomers: A Tale of Two Pathways

The synthetic route to each regioisomer is distinct, reflecting the underlying chemical reactivity of the indene core. Understanding these pathways is crucial for the rational design and synthesis of novel analogs.

Synthesis of 2,3-Diphenyl-1H-indene

A common and effective method for the synthesis of 2,3-diphenyl-1H-indene involves the Friedel-Crafts cyclization of an appropriate precursor, such as α-benzyl desoxybenzoin.[4] This intramolecular electrophilic substitution reaction proceeds under acidic conditions to form the five-membered ring of the indene system.

Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-indene

-

Starting Material: α-Benzyl desoxybenzoin.

-

Reagent: Polyphosphoric acid (PPA) or another suitable Lewis acid.

-

Procedure: a. To a flask containing polyphosphoric acid, add α-benzyl desoxybenzoin. b. Heat the mixture with stirring (e.g., 90-100 °C) for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-water to precipitate the product. d. Collect the crude product by filtration and wash with water until neutral. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-diphenyl-1H-indene.

Synthesis of 1,2-Diphenyl-1H-indene

The synthesis of 1,2-diphenyl-1H-indene can be approached through various methods, including the reaction of 2-(chloromethyl)phenylboronic acid with diphenylacetylene in the presence of a rhodium catalyst. The regioselectivity of such reactions can often be influenced by the steric nature of the substituents on the alkyne.[5] Another potential route involves the cyclization of appropriate precursors. While a detailed, optimized protocol for this specific isomer is less commonly reported in foundational literature, general methods for indene synthesis can be adapted.[6][7]

Conceptual Experimental Workflow: Synthesis of 1,2-Diphenyl-1H-indene

-

Precursor: A suitably substituted 1,2-diphenylethane or related derivative.

-

Key Transformation: An intramolecular cyclization reaction, potentially acid-catalyzed or metal-mediated.

-

Purification: Chromatographic methods (e.g., column chromatography) are typically required to isolate the desired regioisomer from potential side products.

Caption: Figure 1. Conceptual Synthetic Pathways to Diphenylindene Regioisomers.

Structural Elucidation: A Comparative Spectroscopic and Crystallographic Analysis

The unambiguous identification of each regioisomer relies on a combination of spectroscopic techniques and X-ray crystallography. These methods provide a detailed picture of the molecular structure and are essential for establishing structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1,2- and 2,3-diphenylindene isomers.[8][9][10] The chemical shifts and coupling patterns of the protons and carbons in the indene core are highly sensitive to the positions of the phenyl substituents.

Key Differentiating Features in NMR Spectra:

-

¹H NMR: The proton at the 1-position of the indene ring is a key diagnostic signal. In 2,3-diphenylindene, this appears as a singlet, whereas in 1,2-diphenylindene, it is a methine proton coupled to adjacent protons. The aromatic regions of the spectra will also show distinct patterns due to the different electronic environments of the phenyl rings.

-

¹³C NMR: The chemical shifts of the sp² and sp³ carbons in the five-membered ring provide clear evidence for the substitution pattern.

Table 1: Comparative Spectroscopic Data for Diphenylindene Regioisomers

| Spectroscopic Technique | 1,2-Diphenyl-1H-indene (Predicted/Typical) | 2,3-Diphenyl-1H-indene (Experimental) |

| ¹H NMR (δ, ppm) | Complex multiplets in the aromatic region; characteristic signal for H-1. | Aromatic protons and a singlet for the two protons at C1. |

| ¹³C NMR (δ, ppm) | Distinct signals for C1, C2, and C3 reflecting the substitution pattern. | Characteristic chemical shifts for the sp³ carbon at C1 and the sp² carbons at C2 and C3. |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 268.36; fragmentation pattern would involve loss of phenyl groups. | Molecular ion peak (M⁺) at 268.36; characteristic fragmentation.[11] |

| IR Spectroscopy (cm⁻¹) | C-H stretching (aromatic and aliphatic); C=C stretching (aromatic and indene).[12][13][14] | Similar characteristic bands to the 1,2-isomer, with subtle differences in the fingerprint region. |

X-ray Crystallography

Caption: Figure 3. Regioisomer-Dependent SERM Activity.

Future Directions and Drug Development Implications

The study of diphenylindene regioisomers highlights a critical aspect of modern drug design: the profound impact of subtle structural modifications. For drug development professionals, this underscores the importance of:

-

Regioisomer-Specific Synthesis: Developing synthetic strategies that provide clean access to each regioisomer is paramount for unambiguous biological evaluation.

-

Comprehensive Characterization: Thorough structural and conformational analysis, including X-ray crystallography and NMR, is essential to build robust structure-activity relationships.

-

Comparative Biological Screening: Head-to-head comparisons of regioisomers in a panel of relevant in vitro and in vivo assays are necessary to delineate their SERM profiles and identify promising lead candidates.

The diphenylindene scaffold remains a fertile ground for the discovery of novel SERMs. By systematically exploring the regioisomeric space and leveraging the insights from comparative studies, researchers can continue to refine the design of next-generation therapies with improved efficacy and safety profiles.

References

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Dimitrova, B., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3321. [Link]

-

Al-Hafeedh, A., et al. (2021). Substrate scope for the synthesis of 1,3‐diphenyl‐1H‐indenes..[a] General procedure. ResearchGate. [Link]

-

Knaus, E. E., et al. (2005). Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. Journal of medicinal chemistry, 48(13), 4437–4448. [Link]

-

Farràs, P., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(33), 23863-23870. [Link]

-

Miyamoto, M., et al. (2008). Synthesis of indenes. Organic Chemistry Portal. [Link]

-

Katzenellenbogen, J. A., et al. (1985). 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes. Journal of the American Chemical Society, 107(16), 4673–4681. [Link]

-

Endo, Y., et al. (2015). Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. Bioorganic & medicinal chemistry, 23(5), 969–976. [Link]

-

Shikhaliyev, N. K., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 10), 1616–1620. [Link]

-

Vorojeikina, M., et al. (2007). ER Affinities for Diphenylethylene and Diphenylmethane Derivatives. ResearchGate. [Link]

-

Clark, J. H., et al. (1979). Mechanism of action of estrogen agonists and antagonists. Journal of animal science, 49 Suppl 2, 46–65. [Link]

-

Carrascosa, H., et al. (2022). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. ResearchGate. [Link]

-

Wang, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Scientific reports, 13(1), 13398. [Link]

-

Tökés, L., & Djerassi, C. (1969). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. The Journal of organic chemistry, 34(11), 3535–3538. [Link]

-

Paterni, I., et al. (2014). 17β-estradiol derivatives and different SERM generations. ResearchGate. [Link]

-

Carlson, K. E., et al. (2010). Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines. ChemRxiv. [Link]

-

Shikhaliyev, N. K., et al. (2020). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 1), 113–117. [Link]

-

Roy, K., & De, A. U. (1986). QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. Journal of biosciences, 10(1), 91-95. [Link]

-

Nesaragi, A. R., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry, 12(2), 163-172. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

-

LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(4), 977–983. [Link]

-

Simoni, D., et al. (2021). Pharmacological Modulation of Steroid Activity in Hormone-Dependent Breast and Prostate Cancers: Effect of Some Plant Extract Derivatives. International journal of molecular sciences, 22(11), 5649. [Link]

-

Iftime, D., et al. (2022). Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization to. Semantic Scholar. [Link]

-

Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences : an official journal of the Society of Toxicology, 54(1), 138–153. [Link]

-

Amari, G., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Bioorganic & medicinal chemistry, 12(14), 3763–3782. [Link]

-

NIST. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. NIST Chemistry WebBook. [Link]

-

Proost, J., et al. (2021). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Fritz Haber Institute. [Link]

-

Akkurt, M., et al. (2020). (PDF) XRD Crystal Data Analysis of (E)-1-((3-Nitrophenyl) Diazenyl) Naphtalen-2-ol. ResearchGate. [Link]

-

Kumar, S., et al. (2021). X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene. Data in brief, 35, 106898. [Link]

-

Kumar, R., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. [Link]

-

NIST. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. NIST Chemistry WebBook. [Link]

-

Black, G. E., et al. (2023). Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. ChemBioChem, 24(10), e202300053. [Link]

-

Abdel-Aziem, A., et al. (2021). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 26(11), 3321. [Link]

-

Min, J., et al. (2019). Dual-mechanism estrogen receptor inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 116(52), 26499–26505. [Link]

-

van der Ende, M. A., et al. (2019). Opening 2,2-diphenyl-2H-chromene to infrared light. Physical chemistry chemical physics : PCCP, 21(23), 12213–12220. [Link]

-

Farràs, P., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

Yamabe, S., & Tsuchiya, S. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 71(1), 19–26. [Link]

Sources

- 1. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fhi.mpg.de [fhi.mpg.de]

- 14. Opening 2,2-diphenyl-2H-chromene to infrared light - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 1,4-Diphenyl-1H-indene via Suzuki Coupling

This application note details the synthesis of 1,4-diphenyl-1H-indene , a critical ligand precursor for high-performance metallocene catalysts (e.g., oscillating catalysts for polypropylene polymerization) and a functional intermediate in organic electronics.

The protocol prioritizes the Suzuki-Miyaura cross-coupling as the pivotal step to install the sterically demanding 4-aryl substituent, followed by a nucleophilic addition and dehydration sequence to establish the indene core.

Executive Summary

Objective: Synthesize 1,4-diphenyl-1H-indene from 4-bromo-1-indanone. Core Methodology: Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by Grignard addition and acid-catalyzed dehydration. Target Audience: Medicinal chemists, organometallic researchers, and process development scientists. Key Challenge: Efficient installation of the phenyl group at the hindered 4-position of the indanone scaffold while minimizing protodeboronation and homocoupling side reactions.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary vector points: the C1-phenyl bond and the C4-phenyl bond. The C4-phenyl bond is formed first via Suzuki coupling on the aryl bromide, leveraging the robustness of palladium catalysis to functionalize the benzene ring of the indanone. The C1-phenyl bond is subsequently installed via classical 1,2-addition to the carbonyl.

Workflow Diagram

Figure 1: Strategic workflow for the stepwise construction of the 1,4-diphenylindene scaffold.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling (Synthesis of 4-Phenyl-1-indanone)

This step utilizes a palladium(0) catalyst to couple phenylboronic acid with 4-bromo-1-indanone. The choice of base and solvent is critical to maintain the integrity of the ketone and ensure high conversion.

Reagents:

-

4-Bromo-1-indanone (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Protocol:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-1-indanone (e.g., 10 mmol, 2.11 g), phenylboronic acid (12 mmol, 1.46 g), and Pd(PPh₃)₄ (0.25 mmol, 290 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with argon (repeat 3 times) to remove oxygen, which degrades the active Pd(0) species.

-

Solvent Addition: Add degassed DME (40 mL) and 2M aq. Na₂CO₃ (10 mL) via syringe under argon flow.

-

Reaction: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.[1]

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield 4-phenyl-1-indanone as a solid.

Expert Insight:

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but if the bromide is sluggish, switch to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos for higher turnover frequencies on hindered aryl bromides [1].

-

Degassing: Oxygen is the enemy. Sparging the solvent with argon for 15 minutes prior to addition is recommended to prevent homocoupling of the boronic acid (formation of biphenyl).

Step 2: Grignard Addition (Synthesis of 1-Hydroxy-1,4-diphenylindane)

The ketone at C1 is converted to a tertiary alcohol using phenylmagnesium bromide.

Reagents:

-

4-Phenyl-1-indanone (1.0 equiv)

-

Phenylmagnesium bromide (PhMgBr) (1.5 equiv, 1.0 M in THF)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Dissolve 4-phenyl-1-indanone (e.g., 5 mmol) in anhydrous THF (20 mL) in a dry flask under argon.

-

Addition: Cool the solution to 0°C . Add PhMgBr solution dropwise over 20 minutes. The solution will likely turn dark brown/red.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

-

Isolation: Extract with diethyl ether, dry over MgSO₄, and evaporate. The crude alcohol (often an oil or sticky solid) is usually pure enough for the next step.

Step 3: Acid-Catalyzed Dehydration (Synthesis of 1,4-Diphenyl-1H-indene)

The tertiary alcohol is dehydrated to form the indene double bond.

Reagents:

-

Crude 1-Hydroxy-1,4-diphenylindane

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (10 mol%)

-

Solvent: Toluene

Protocol:

-

Setup: Dissolve the crude alcohol in toluene (30 mL). Add p-TsOH.

-

Reaction: Reflux the mixture using a Dean-Stark trap to continuously remove water. Reaction time is typically 1–2 hours.

-

Workup: Cool, wash with saturated NaHCO₃ (to neutralize acid), then brine. Dry and concentrate.

-

Purification: Recrystallization from ethanol/hexane or column chromatography (Hexane/DCM) yields the final 1,4-diphenyl-1H-indene as a white to pale yellow crystalline solid.

Mechanistic Insight: The Suzuki Cycle

Understanding the catalytic cycle allows for rapid troubleshooting.

Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step for aryl bromides is typically oxidative addition, facilitated by electron-rich phosphine ligands.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst deactivation (Pd black formation). | Ensure strict oxygen-free conditions. Add more ligand (PPh₃). Switch to DME/Water (solvent effect). |

| Homocoupling (Biphenyl) | Oxygen presence or slow transmetalation. | Degass solvents thoroughly. Add boronic acid slowly. |

| Incomplete Grignard | Enolization of ketone. | Use Cerium(III) chloride (Luche conditions) or lower temperature (-78°C) to favor addition over deprotonation. |

| Isomer Mixtures (Step 3) | Double bond migration. | 1H-indene is the thermodynamic product, but 3H-indene can form. Treat with trace base (Et₃N) to equilibrate to the stable 1H-isomer if needed. |

Safety & Handling

-

Palladium Compounds: Potentially toxic and sensitizers. Handle in a fume hood.

-

Organoborons: Generally low toxicity but should be handled with gloves.

-

Grignard Reagents: Pyrophoric and moisture sensitive. Use oven-dried glassware and inert gas lines.

References

-

Suzuki-Miyaura Coupling Mechanism & Catalysts

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of 4-Arylindenes (General Protocol Adaptation)

-

Indanone Functionalization

-

General Metallocene Ligand Synthesis

-

Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. Link

-

Sources

- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. US5117020A - Process for the preparation of metallocenes - Google Patents [patents.google.com]

- 5. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]

- 6. 3-Bromo-1-indanone Purity|For Research [benchchem.com]

- 7. WO2010042475A1 - Spiroaminooxazoline analogues as alpha2c adrenergic receptor modulators - Google Patents [patents.google.com]

Application Note: High-Purity Synthesis of 1,4-Diphenylindenyl Ligands for Metallocene Catalysis

Executive Summary

The precise engineering of ligand architecture is the cornerstone of modern single-site olefin polymerization. The 1,4-diphenylindenyl ligand system represents a critical class of precursors for Group 4 metallocene catalysts (Zr, Hf). When bridged (e.g., via dimethylsilyl or ethylene linkers), these ligands form

This application note provides a validated, high-fidelity protocol for the synthesis of the 1,4-diphenylindenyl ligand. Unlike generic procedures, this guide addresses the specific regiochemical challenges and purification steps required to ensure catalyst-grade purity (>99%).

Strategic Synthesis Overview

The synthesis is designed as a modular three-stage cascade. This approach minimizes purification losses and allows for the substitution of different aryl groups if library generation is required.

-

Regioselective Arylation (Suzuki-Miyaura): Installation of the 4-phenyl group using Pd-catalyzed cross-coupling on 4-bromo-1-indanone.

-

Nucleophilic Addition & Dehydration: Installation of the 1-phenyl group via Grignard addition, followed by acid-catalyzed dehydration to form the indene core.

-

Activation (Lithiation): Deprotonation to generate the active anionic ligand species suitable for transmetallation.

Critical Process Control Diagram

The following diagram outlines the workflow and identifies critical control points (CCPs) where impurities (homocoupling products, isomers) must be managed.

Figure 1: Modular synthesis workflow for 1,4-diphenylindenyl lithium. Colors indicate stage criticality (Blue: Start, Yellow: Intermediate, Green: Stable Precursor, Red: Reactive Anion).

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Phenyl-1-indanone

Objective: Install the phenyl ring at the 4-position with high regioselectivity.

Reagents:

-

4-Bromo-1-indanone (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Protocol:

-

Setup: In a 500 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromo-1-indanone (21.1 g, 100 mmol), phenylboronic acid (14.6 g, 120 mmol), and Pd(dppf)Cl₂ (1.6 g, 2 mmol).

-

Inerting: Evacuate and backfill with Argon three times. This is crucial to prevent homocoupling of the boronic acid (biphenyl formation).

-

Solvation: Add degassed DME (200 mL) via cannula. Stir to dissolve.

-

Base Addition: Add degassed 2.0 M Na₂CO₃ (100 mL) via syringe. The mixture will become biphasic.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Workup: Cool to room temperature. Dilute with water (200 mL) and extract with ethyl acetate (3 x 150 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.

-

Target Yield: 85-90%

-

Checkpoint: ¹H NMR should show disappearance of the aryl bromide signal and integration consistent with 9 aromatic protons.

-

Phase 2: Synthesis of 1,4-Diphenylindene

Objective: Install the second phenyl group and form the indene double bond.

Reagents:

-

4-Phenyl-1-indanone (from Phase 1)

-

Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 1.2 eq)

-

Solvent: Anhydrous THF, Toluene

Protocol:

-

Grignard Addition:

-

Dissolve 4-phenyl-1-indanone (10.4 g, 50 mmol) in anhydrous THF (100 mL) in a dry Schlenk flask under Argon.

-

Cool to 0°C.[5]

-

Dropwise add PhMgBr (20 mL, 60 mmol) over 30 minutes. The solution will turn brown/orange.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully pour into ice-cold saturated NH₄Cl solution. Extract with Et₂O, dry (MgSO₄), and concentrate to obtain the crude tertiary alcohol (1-hydroxy-1,4-diphenylindane). Do not purify; proceed immediately to dehydration.

-

-

Dehydration:

-

Dissolve the crude alcohol in Toluene (150 mL).

-

Add p-TsOH (0.5 g).

-

Equip with a Dean-Stark trap and reflux for 2 hours. Water separation indicates reaction progress.

-

-

Purification:

-

Cool, wash with NaHCO₃ (aq) to remove acid, then brine.

-

Concentrate and purify via flash chromatography (Silica gel, Hexane/DCM gradient).

-

Note: The product is obtained as a mixture of double-bond isomers (1,4-diphenyl-1H-indene and 1,7-diphenyl-3H-indene). This is acceptable as both yield the same anion.

-

Target Yield: 75-80% (over 2 steps).

-

Phase 3: Lithiation (Ligand Activation)

Objective: Generate the nucleophilic salt for metallocene synthesis.

Reagents:

-

1,4-Diphenylindene (isomer mix)

-

n-Butyllithium (n-BuLi) (2.5 M in Hexanes, 1.05 eq)

-

Solvent: Anhydrous Diethyl Ether or Hexane

Protocol:

-

Dissolution: Dissolve 1,4-diphenylindene (2.68 g, 10 mmol) in dry Et₂O (50 mL) in a Schlenk flask.

-

Cryogenic Addition: Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe.

-

Observation: The solution often turns from yellow to dark orange/red.

-

-

Equilibration: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature. Stir for an additional 2 hours.

-

Isolation: The lithium salt often precipitates.

-

If precipitate forms: Filter under Argon, wash with cold pentane, and dry in vacuo.

-

If soluble: Concentrate to dryness, wash with pentane, and dry.

-

-

Storage: Store in a glovebox at -30°C.

Quality Control & Characterization

Data consistency is vital for catalyst reproducibility.

| Parameter | Specification | Method |

| Appearance | Off-white (neutral) to Orange/Red (Lithium salt) | Visual |

| Purity (GC/LC) | > 98% (Neutral ligand) | GC-FID / HPLC |

| ¹H NMR | Diagnostic multiplets at 7.0-7.6 ppm; Indene CH₂ at ~3.5 ppm | 400 MHz CDCl₃ |

| Moisture | < 10 ppm (Lithium salt) | Karl-Fischer (Glovebox) |

Troubleshooting Guide:

-

Low Yield in Suzuki: Often due to oxygen poisoning. Ensure rigorous degassing. If "Suzuki-homocoupling" (biphenyl) is observed, increase catalyst loading or switch to Pd(PPh₃)₄.

-

Incomplete Dehydration: If the alcohol persists, increase reflux time or use a stronger acid catalyst (H₂SO₄/Acetic Acid).

-

Oily Lithium Salt: If the salt does not precipitate, use Hexane instead of Ether for the lithiation step, or add Pentane to induce precipitation.

Mechanistic Insight: Why 1,4-Substitution?

The 1,4-substitution pattern is not arbitrary. In the context of a bridged metallocene (e.g.,

-

4-Position (Phenyl): Projects into the coordination sphere, creating a "pocket" that forces the growing polymer chain to orient specifically. This steric bulk is the primary driver for isotacticity in propylene polymerization [1].

-

1-Position: Usually serves as the attachment point for the bridge (Si or C). In unbridged oscillating catalysts, the 1-phenyl group provides dynamic steric bulk that alternates during rotation [2].

Figure 2: Simplified mechanistic role of the ligand in directing polymer stereochemistry.

References

-

Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Angewandte Chemie International Edition in English, 33(19), 1971–1974.

-

Coates, G. W. (2000). "Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts." Chemical Reviews, 100(4), 1223–1252.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Generation and In Situ Use of 1,4-Diphenylindenyl Lithium via Deprotonation with n-Butyllithium

Introduction: The Synthetic Value of Substituted Indenyl Anions

In the field of organometallic chemistry and stereoselective synthesis, indenyl ligands and their derivatives are of paramount importance. The indenyl framework, consisting of a benzene ring fused to a cyclopentadienyl ring, provides a unique electronic and steric scaffold.[1] Upon deprotonation, the resulting indenyl anion is an aromatic 6π-electron system within the five-membered ring, analogous to the cyclopentadienyl anion (Cp), a cornerstone of modern organometallic chemistry.[2][3] The introduction of substituents, such as the phenyl groups in 1,4-diphenylindene, allows for fine-tuning of the steric and electronic properties of the resulting anion. This control is critical for applications ranging from precursors for Ziegler-Natta catalysis to the synthesis of complex organic molecules.

This application note provides a comprehensive guide to the deprotonation of 1,4-diphenylindene using n-butyllithium (n-BuLi), a widely employed organolithium reagent, to form the corresponding 1,4-diphenylindenyl lithium salt.[4][5] We will delve into the mechanistic underpinnings of this acid-base reaction, provide a field-proven experimental protocol with an emphasis on safety, and discuss the utility of the resulting anion for further synthetic transformations.

Mechanistic Rationale: An Acid-Base Pathway to Aromaticity

The reaction proceeds via a classic acid-base mechanism. The methylene protons at the C1 position of the indene ring are significantly acidic (pKa of indene ≈ 20 in DMSO) due to the aromatic stabilization of the resulting conjugate base.[6][7] The n-butyl anion of n-BuLi is an exceptionally strong base (the pKa of its conjugate acid, butane, is ~50), making the deprotonation of indene derivatives a thermodynamically favorable and rapid process.[8]

Upon removal of a proton from the C1 position by n-butyllithium, the carbon atom becomes sp²-hybridized, and the resulting lone pair of electrons occupies a p-orbital. This allows for delocalization across the five-membered ring, creating a planar, aromatic system with 6 π-electrons that satisfies Hückel's rule. The reaction is driven by the formation of this stable aromatic anion and the volatile, non-reactive alkane byproduct, butane.

It is important to recognize that organolithium reagents like n-BuLi exist as aggregates (tetramers or dimers) in solution, and the reactive species is often considered to be the less aggregated form.[5][8][9] The presence of a coordinating solvent like tetrahydrofuran (THF) helps to break down these aggregates, increasing the reactivity of the base.[5][10]

Caption: Workflow for the synthesis of 1,4-diphenylindenyl lithium.

References

- Benchchem. Exploring the Aromaticity of Indenyl Anions: A Technical Guide for Researchers.

-

Wikipedia. n-Butyllithium. [Link]

-

Wikipedia. Transition metal indenyl complex. [Link]

-

Xi, C. (2010). 1,4-Dilithio-1,3-dienes: Reaction and Synthetic Applications. PubMed. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Fraenkel, G., et al. (1979). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. ResearchGate. [Link]

-

Acros Organics. Organolithium compounds, properties & structures. [Link]

-

Siegel, D. & Myers, A. Organolithium Reagents. Harvard University. [Link]

-

Rocafort, V., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. MDPI. [Link]

-

Wikipedia. Indene. [Link]

-

Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]

-

Reich, H. J. Organolithium Reagents. University of Wisconsin. [Link]

-

Environmental Health and Safety, University of Nebraska-Lincoln. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-